molecular formula C11H13N3 B2918761 5-(3-Ethylphenyl)-1H-pyrazol-3-amine CAS No. 2167528-06-3

5-(3-Ethylphenyl)-1H-pyrazol-3-amine

Cat. No. B2918761
CAS RN: 2167528-06-3
M. Wt: 187.246
InChI Key: VZNMVEXQDGNUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(3-Ethylphenyl)-1H-pyrazol-3-amine” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “3-Ethylphenyl” part suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with an ethyl group (a carbon chain of two carbon atoms) attached .


Synthesis Analysis

While specific synthesis methods for “5-(3-Ethylphenyl)-1H-pyrazol-3-amine” are not available, similar compounds often involve reactions with thiosemicarbazide .

Scientific Research Applications

Novel Synthesis Methods

A study by Ghaedi et al. (2015) presents an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives. This method highlights the utility in preparing new N-fused heterocyclic products with good yields, demonstrating the chemical's role in facilitating complex organic reactions and expanding the library of heterocyclic compounds (Ghaedi et al., 2015).

Antiglaucoma Activity

Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives showing inhibitory effects on carbonic anhydrase isoenzymes, with potential applications in antiglaucoma treatments. This underscores the chemical's significance in developing therapeutic agents targeting specific biological pathways (Kasımoğulları et al., 2010).

Corrosion Inhibition

Research by Dohare et al. (2017) explores the use of pyrazole derivatives as corrosion inhibitors for mild steel, crucial for industrial applications like pickling processes. The study provides insights into the molecular mechanisms underlying corrosion inhibition and suggests practical applications in materials science (Dohare et al., 2017).

Anti-inflammatory and Anti-cancer Activities

Bansal et al. (2020) synthesized thiazole clubbed pyrazole derivatives exhibiting significant apoptosis induction, anti-infective properties, and cytotoxic activities. These findings demonstrate the potential of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine derivatives in developing new therapeutic agents for treating infections and cancer (Bansal et al., 2020).

Future Directions

While specific future directions for “5-(3-Ethylphenyl)-1H-pyrazol-3-amine” are not available, research into similar compounds continues to be a hot topic, with potential applications in various fields such as chemistry, biology, agricultural chemistry, and pharmacology .

properties

IUPAC Name

5-(3-ethylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-8-4-3-5-9(6-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNMVEXQDGNUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethylphenyl)-1H-pyrazol-3-amine

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